RB 101

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

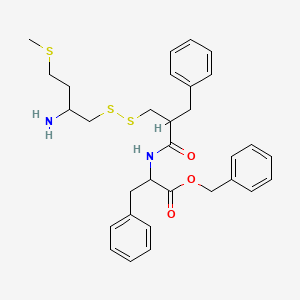

C31H38N2O3S3 |

|---|---|

Molekulargewicht |

582.8 g/mol |

IUPAC-Name |

benzyl 2-[[2-[[(2-amino-4-methylsulfanylbutyl)disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C31H38N2O3S3/c1-37-18-17-28(32)23-39-38-22-27(19-24-11-5-2-6-12-24)30(34)33-29(20-25-13-7-3-8-14-25)31(35)36-21-26-15-9-4-10-16-26/h2-16,27-29H,17-23,32H2,1H3,(H,33,34) |

InChI-Schlüssel |

QXXMSEVVNUSHKJ-UHFFFAOYSA-N |

Kanonische SMILES |

CSCCC(CSSCC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

RB 101 mechanism of action in the central nervous system

An In-depth Technical Guide on the Mechanism of Action of RB 101 in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a systemically active prodrug designed to protect endogenous enkephalins from degradation within the central nervous system (CNS).[1] As a dual enkephalinase inhibitor, it simultaneously blocks the two primary enzymes responsible for enkephalin catabolism: neutral endopeptidase (NEP, EC 3.4.24.11) and aminopeptidase N (APN, EC 3.4.11.2).[1] By increasing the synaptic lifespan of endogenous enkephalins, this compound produces potent analgesic, antidepressant, and anxiolytic effects. These effects are primarily mediated through the enhanced activation of delta (δ) and mu (μ) opioid receptors.[1] A significant advantage of this mechanism is the production of opioid-mediated therapeutic effects without the severe side effects associated with exogenous opioid agonists, such as respiratory depression, tolerance, and dependence.[1] This guide provides a detailed overview of the mechanism of action, quantitative data from key preclinical studies, experimental methodologies, and the signaling pathways involved.

Core Mechanism of Action

The mechanism of action of this compound is a multi-step process that begins with its systemic administration and culminates in the neuromodulation of opioid pathways in the brain.

-

Blood-Brain Barrier Permeation : this compound is designed to be lipophilic, allowing it to cross the blood-brain barrier and enter the CNS.[1]

-

Prodrug Cleavage : Once in the brain, the disulfide bond of the this compound molecule is cleaved. This bioactivation releases two distinct, active enzyme inhibitors.[1]

-

Dual Enzyme Inhibition : The two metabolites are specific inhibitors for the key enkephalin-degrading enzymes:

-

An (S)-thiorphan derivative that inhibits Neutral Endopeptidase (NEP).

-

An (S)-bestatin derivative that inhibits Aminopeptidase N (APN).

-

-

Enkephalin Protection : NEP and APN are zinc-metallopeptidases that cleave and inactivate Met-enkephalin and Leu-enkephalin. By inhibiting both enzymes, this compound effectively prevents this degradation.

-

Increased Enkephalin Levels : The inhibition of their catabolism leads to a significant and sustained increase in the extracellular concentration of endogenous enkephalins in key brain regions, such as the nucleus accumbens.[2]

-

Opioid Receptor Activation : The elevated levels of enkephalins lead to increased activation of opioid receptors. Enkephalins are endogenous ligands primarily for the δ-opioid receptor but also show activity at the μ-opioid receptor.[1] The analgesic effects are mediated by both μ- and δ-opioid receptors, while the antidepressant and anxiolytic actions are thought to be mediated specifically through the δ-opioid receptor.[1]

Quantitative Data

The following tables summarize the available quantitative data for the enzymatic and in vivo effects of this compound and its metabolites.

Table 1: Enzyme Inhibition Profile of this compound Active Metabolites

This compound is a prodrug that releases inhibitors of NEP and APN. While specific Ki values for the individual metabolites generated in situ are not consistently reported across general literature, their potent inhibitory activity is well-established.

| Target Enzyme | Active Metabolite | Inhibitory Action |

| Neutral Endopeptidase (NEP) | (S)-Thiorphan derivative | Potent and selective inhibition |

| Aminopeptidase N (APN) | (S)-Bestatin derivative | Potent and selective inhibition |

Table 2: In Vivo Analgesic and Physiological Effects of this compound

| Test | Species | Dose (Route) | Key Quantitative Finding | Reference |

| Hot Plate Test | Pregnant Mouse | 150 mg/kg (i.p.) | 30.0% MPE at 30 min41.6% MPE at 60 min | [3] |

| Hot Plate Test | Pregnant Mouse | 50 mg/kg (i.p.) | No significant antinociceptive effect vs. vehicle | [3] |

| c-Fos Expression | Rat | 40 mg/kg (i.v.) | 49 ± 3% reduction in carrageenan-evoked c-Fos nuclei | [4] |

| Respiratory Rate | Pregnant Mouse | 150 mg/kg (i.p.) | 87.7% of baseline rate (vs. 78.5% for Morphine) | [3] |

%MPE = Mean Percentage of Maximum Possible Effect

Table 3: In Vivo Behavioral Effects of this compound

While specific quantitative outcomes like immobility duration or locomotor counts are not detailed in the reviewed abstracts, the effective doses and observed effects are summarized below.

| Test | Species | Dose (Route) | Qualitative Finding | Reference |

| Forced Swim Test | Rat | 32 mg/kg (i.v.) | Significant antidepressant-like effect (decreased immobility) | |

| Forced Swim Test | Rat | 100 mg/kg (i.p.) | Significant antidepressant-like effect (decreased immobility) | |

| Locomotor Activity | Rat | 32 mg/kg (i.v.) | Significant increase in locomotor activity | |

| Locomotor Activity | Rat | Dose-dependent | Increased global motor activity for up to 210 minutes | [2] |

Experimental Protocols and Workflows

The following sections detail the standard methodologies for key experiments used to characterize the CNS effects of this compound.

Hot Plate Test for Analgesia

This test measures the response latency to a thermal stimulus, which is indicative of supraspinally organized pain responses.

Methodology:

-

Apparatus : A commercially available hot plate apparatus consisting of a metal surface maintained at a constant temperature, typically 55 ± 0.5°C , enclosed by a transparent glass cylinder to confine the animal.[5]

-

Acclimation : Animals are habituated to the testing room for at least 30-60 minutes before the experiment.

-

Baseline Measurement : Each animal is placed on the hot plate, and the baseline latency to exhibit a pain response (e.g., hind paw licking, shaking, or jumping) is recorded. A cut-off time (typically 20-30 seconds) is used to prevent tissue damage.[6]

-

Drug Administration : this compound or vehicle is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection. The compound is often dissolved or suspended in a suitable vehicle such as saline or a mixture of solvents like DMSO and saline.

-

Post-Treatment Measurement : At specific time points after administration (e.g., 30, 60, 90 minutes), the animal is placed back on the hot plate, and the response latency is measured again.

-

Data Analysis : The antinociceptive effect is often calculated as the Percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100[6]

Forced Swim Test (FST) for Antidepressant-Like Effects

The FST is a widely used model to screen for antidepressant activity, based on the principle that an animal will cease escape-oriented behavior ("behavioral despair") when placed in an inescapable, stressful situation.[7]

Methodology:

-

Apparatus : A transparent glass or Plexiglas cylinder (typically 20 cm in diameter, 30-50 cm in height) filled with water (23-25°C) to a depth (e.g., 15 cm) that prevents the animal from touching the bottom with its tail or hind limbs.[7][8]

-

Drug Administration : Animals receive this compound or vehicle at a specified time before the test session.

-

Test Session : Each animal is placed individually into the cylinder for a 6-minute session .[8] The entire session is typically video-recorded for later analysis.

-

Behavioral Scoring : The behavior during the final 4 minutes of the session is scored.[8] The primary measure is immobility time , defined as the duration the animal spends floating with only minimal movements necessary to keep its head above water.[9] Other behaviors, such as swimming and climbing, may also be scored.

-

Data Analysis : The immobility time (in seconds) for the this compound-treated group is compared to the vehicle-treated control group. A significant reduction in immobility time is interpreted as an antidepressant-like effect.[9]

Locomotor Activity Test

This test is crucial for interpreting data from other behavioral assays. It assesses whether a compound has stimulant or sedative effects that could confound the results of tests like the FST.

Methodology:

-

Apparatus : An open-field arena, which is a square or circular enclosure equipped with a grid of infrared beams connected to a computerized tracking system.

-

Acclimation : Animals are habituated to the testing room before being placed in the arena.

-

Drug Administration : this compound or vehicle is administered prior to the test.

-

Test Session : Each animal is placed in the center of the arena, and its activity is recorded for a set duration (e.g., 60-120 minutes).

-

Data Collection : The system automatically records several parameters, including:

-

Horizontal Activity : Total distance traveled, number of beam breaks in the horizontal plane.

-

Vertical Activity (Rearing) : Number of breaks of upper infrared beams.

-

Time spent in different zones of the arena (e.g., center vs. periphery).

-

-

Data Analysis : The activity counts or distance traveled are summed over time bins and compared between the this compound and vehicle groups. An increase in activity suggests a stimulant effect.

Opioid Receptor Signaling Pathways

The therapeutic effects of this compound are mediated by the activation of δ- and μ-opioid receptors by protected enkephalins. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.

Key Downstream Events:

-

G-Protein Activation : Ligand binding causes a conformational change in the receptor, leading to the dissociation of the Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase : The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels :

-

The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing K+ efflux and hyperpolarization of the neuronal membrane.

-

The Gβγ subunit also inhibits voltage-gated Ca2+ channels, reducing Ca2+ influx.

-

-

Reduced Neuronal Excitability : The combined effect of membrane hyperpolarization and reduced calcium influx decreases neuronal excitability and inhibits neurotransmitter release, which underlies the analgesic and other CNS effects.

References

- 1. RB-101 - Wikipedia [en.wikipedia.org]

- 2. The dual peptidase inhibitor RB101 induces a long-lasting increase in the extracellular level of Met-enkephalin-like material in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a purported pro drug inhibitor of enkephalin metabolism, is antinociceptive in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antinociceptive effects of RB101(S), a complete inhibitor of enkephalin-catabolizing enzymes, are enhanced by (+)-HA966, a functional NMDA receptor antagonist: a c-Fos study in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Downstream Effects of Enkephalinase Inhibition by RB 101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the downstream effects of enkephalinase inhibition by the dual inhibitor, RB 101. This compound is a systemically active prodrug that, upon crossing the blood-brain barrier, metabolizes into two active inhibitors: thiorphan and bestatin. These metabolites potently and selectively inhibit the two primary enzymes responsible for the degradation of endogenous enkephalins: neprilysin (NEP) and aminopeptidase N (APN). The resulting elevation of enkephalin levels in the synaptic cleft leads to a range of physiological and behavioral effects, primarily mediated by the activation of delta (δ) and mu (μ) opioid receptors. This guide details the mechanism of action of this compound, its impact on enkephalin concentrations, and the subsequent signaling pathways involved. Furthermore, it presents a quantitative analysis of the analgesic, anxiolytic, and antidepressant effects of this compound, supported by detailed experimental protocols and data presented in a clear, tabular format. Visual diagrams generated using Graphviz are provided to illustrate key pathways and experimental workflows.

Introduction

Endogenous opioid peptides, particularly the enkephalins (Met-enkephalin and Leu-enkephalin), play a crucial role in modulating pain, mood, and emotional responses.[1] Their physiological actions are terminated by rapid enzymatic degradation in the synaptic cleft.[1] Two key zinc-metallopeptidases, neprilysin (NEP, also known as neutral endopeptidase 24.11) and aminopeptidase N (APN), are primarily responsible for this degradation.[2] Inhibition of these enkephalinases presents a promising therapeutic strategy to potentiate endogenous opioid signaling, thereby offering potential treatments for pain, anxiety, and depression with a potentially reduced side-effect profile compared to exogenous opioid agonists.[3]

This compound is a prodrug designed to inhibit both NEP and APN.[2] Its ability to cross the blood-brain barrier allows for central nervous system activity, where it increases the synaptic lifespan of enkephalins.[2] This guide provides an in-depth exploration of the downstream consequences of this enzymatic inhibition.

Mechanism of Action of this compound

This compound is a disulfide-containing prodrug that is inactive in its initial form.[2] Following systemic administration, it penetrates the blood-brain barrier. Within the brain, the disulfide bond is cleaved, releasing its two active metabolites:

-

Thiorphan: A potent inhibitor of neprilysin (NEP).

-

Bestatin: A potent inhibitor of aminopeptidase N (APN).

By simultaneously inhibiting both major enkephalin-degrading enzymes, this compound provides a more complete protection of endogenous enkephalins from catabolism compared to single-enzyme inhibitors.[2]

Mandatory Visualization: Mechanism of Action

Downstream Signaling Pathways

The increased synaptic concentrations of Met-enkephalin and Leu-enkephalin resulting from this compound administration lead to enhanced activation of opioid receptors. Enkephalins exhibit a higher affinity for δ-opioid receptors but also bind to μ-opioid receptors.[1]

Activation of these G-protein coupled receptors (GPCRs) initiates several intracellular signaling cascades:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

-

Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.

-

These signaling events collectively result in a reduction of neuronal activity and neurotransmitter release, underlying the analgesic, anxiolytic, and antidepressant effects of this compound.

Mandatory Visualization: Enkephalin Signaling Pathway

Quantitative Data on the Effects of this compound

The administration of this compound leads to quantifiable changes in neurochemistry and behavior. This section summarizes key quantitative findings from preclinical studies.

Effects on Enkephalin Levels

In vivo microdialysis studies in rats have demonstrated a significant, dose-dependent increase in extracellular Met-enkephalin-like material in the nucleus accumbens following intraperitoneal injection of this compound.

| This compound Dose (mg/kg, i.p.) | Peak Increase in Met-enkephalin-like Material (%) | Time to Peak (min) | Duration of Effect (min) |

| 20 | ~150% | 60 | >120 |

| 40 | ~300% | 90 | >180 |

| 80 | ~450% | 120 | >210 |

Data adapted from a study in freely moving rats, with baseline levels of approximately 1.2 pg/30 min.

Behavioral Effects

The hot plate test is a widely used model to assess the analgesic effects of compounds against thermal stimuli. The latency to a nociceptive response (e.g., paw licking or jumping) is measured.

| Treatment | Dose (mg/kg) | Route | Test Latency (s) / % MPE | Time Point (min) | Animal Model |

| Vehicle | - | i.p. | Baseline | - | Pregnant Mice |

| This compound | 50 | i.p. | Not significantly different from vehicle | 30 & 60 | Pregnant Mice |

| This compound | 150 | i.p. | 30.0 % MPE | 30 | Pregnant Mice |

| This compound | 150 | i.p. | 41.6 % MPE | 60 | Pregnant Mice |

| Morphine | 5 | i.p. | 37.7 % MPE | 30 | Pregnant Mice |

| Morphine | 5 | i.p. | 32.6 % MPE | 60 | Pregnant Mice |

% MPE = Percentage of Maximum Possible Effect[4]

The elevated plus maze is a standard behavioral assay to evaluate anxiety-like behavior in rodents. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

The forced swim test is a common model to screen for antidepressant-like activity. A decrease in the duration of immobility is interpreted as an antidepressant-like effect. This compound has been shown to produce a dose-dependent decrease in immobility time in rats.[5]

| Treatment | Dose (mg/kg) | Route | Effect on Immobility Time | Animal Model |

| This compound | 32 | i.v. | Significant decrease | Sprague-Dawley Rats |

| This compound | 100 | i.p. | Significant decrease | Sprague-Dawley Rats |

Specific quantitative data on the percentage decrease in immobility time at different doses is not consistently reported across studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

In Vivo Microdialysis for Enkephalin Measurement

Objective: To measure extracellular enkephalin levels in specific brain regions of freely moving animals.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., with a 1-4 mm membrane)

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Analytical method for enkephalin quantification (e.g., radioimmunoassay or LC-MS)

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow for a recovery period.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into chilled tubes.

-

Drug Administration: Administer this compound or vehicle at the desired dose and route.

-

Continue Collection: Continue collecting dialysate samples to monitor changes in enkephalin levels over time.

-

Analysis: Quantify enkephalin concentrations in the collected samples using a sensitive analytical technique.

Mandatory Visualization: In Vivo Microdialysis Workflow

Hot Plate Test

Objective: To assess thermal nociceptive thresholds.[6]

Materials:

-

Hot plate apparatus with adjustable temperature

-

Transparent cylinder to confine the animal on the plate

-

Timer

Procedure:

-

Acclimation: Allow the animal to acclimate to the testing room.

-

Set Temperature: Set the hot plate to a constant, noxious temperature (e.g., 52-55°C).

-

Baseline Latency: Gently place the animal on the hot plate and start the timer. Record the latency to the first sign of nociception (e.g., hind paw lick, jump). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle.

-

Test Latency: At predetermined time points after drug administration, repeat the hot plate test and record the latency.

-

Data Analysis: Compare the post-drug latencies to the baseline latencies. Data can be expressed as raw latency or as a percentage of the maximum possible effect (%MPE).

Elevated Plus Maze

Objective: To evaluate anxiety-like behavior.[7]

Materials:

-

Elevated plus-maze apparatus (two open arms, two closed arms)

-

Video camera and tracking software (optional, but recommended)

Procedure:

-

Acclimation: Acclimate the animal to the testing room.

-

Drug Administration: Administer this compound or vehicle.

-

Placement: After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.

-

Exploration: Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).

-

Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm.

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic effect.

Forced Swim Test

Objective: To screen for antidepressant-like activity.[8]

Materials:

-

Cylindrical container filled with water

-

Timer

-

Video camera for recording (optional)

Procedure:

-

Pre-test Session (Day 1): Place the animal in the water-filled cylinder for a 15-minute period. This induces a state of helplessness.

-

Drug Administration: Administer this compound or vehicle at specified time points before the test session (e.g., 24, 5, and 1 hour prior).

-

Test Session (Day 2): Place the animal back into the water cylinder for a 5-minute test session.

-

Data Collection: Record the duration of immobility during the test session. Immobility is defined as the lack of all movements except those necessary to keep the head above water.

-

Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant reduction in immobility time indicates an antidepressant-like effect.

Logical Relationships and Downstream Consequences

The inhibition of enkephalinases by this compound sets off a cascade of events, the logical progression of which is outlined below.

Mandatory Visualization: Logical Flow of this compound Effects

Conclusion

This compound, through its dual inhibition of NEP and APN, effectively enhances endogenous enkephalin signaling in the central nervous system. This leads to a range of downstream effects, including analgesia, anxiolysis, and antidepressant-like behaviors, which are primarily mediated by δ- and μ-opioid receptors. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of enkephalinase inhibitors. Further research is warranted to fully elucidate the dose-response relationships of this compound in various behavioral paradigms and to explore its clinical applicability. The development of orally active analogs of this compound may pave the way for novel therapeutic strategies for a variety of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress [elifesciences.org]

- 3. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. albany.edu [albany.edu]

- 5. researchgate.net [researchgate.net]

- 6. Hot plate test - Wikipedia [en.wikipedia.org]

- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pharmacokinetics and Pharmacodynamics of RB 101 in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RB 101 is a systemically active prodrug that acts as a dual inhibitor of the enkephalin-degrading enzymes, neutral endopeptidase (NEP) and aminopeptidase N (APN). By preventing the breakdown of endogenous enkephalins, this compound elevates their levels in the brain, leading to the activation of opioid receptors. This indirect mechanism of opioid system activation has demonstrated significant analgesic, anxiolytic, and antidepressant-like effects in various rodent models. Notably, this compound appears to produce these therapeutic effects without the typical adverse effects associated with exogenous opioid agonists, such as respiratory depression and the development of tolerance and dependence. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound in rodent models, including detailed experimental protocols and a summary of quantitative findings. While significant pharmacodynamic data exists, a notable gap remains in the publicly available quantitative pharmacokinetic parameters for this compound and its active metabolites.

Introduction

This compound, chemically known as N-[(R,S)-2-benzyl-3-[(S)(2-amino-4-methyl-thio)-butyldithio]-1-oxopropyl]-L-phenylalanine benzyl ester, is a prodrug designed to cross the blood-brain barrier. Once in the central nervous system, it is metabolized into two active inhibitors of enkephalin-degrading enzymes. This dual inhibition protects endogenous enkephalins (Met-enkephalin and Leu-enkephalin) from enzymatic degradation, thereby potentiating their physiological effects through the activation of delta (δ) and mu (μ) opioid receptors. The primary therapeutic interest in this compound lies in its potential to offer the benefits of opioid-mediated therapies while avoiding their significant drawbacks.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in rodent models, including parameters such as Cmax, Tmax, half-life (t1/2), and bioavailability, are not extensively reported in the available scientific literature. It is known that this compound is not orally active. The compound is designed to be systemically active and capable of crossing the blood-brain barrier to exert its effects within the central nervous system. However, specific concentrations of this compound and its active metabolites in plasma and brain tissue over time have not been publicly documented.

Table 1: Summary of Available Pharmacokinetic Information for this compound in Rodent Models

| Parameter | Value | Species | Route of Administration | Source |

| Oral Bioavailability | Not orally active | Rodents | Oral | [1] |

| Blood-Brain Barrier Penetration | Yes | Rodents | Systemic | [2] |

Future research is critically needed to establish a complete pharmacokinetic profile of this compound and its active metabolites in relevant rodent species. Such studies would be invaluable for optimizing dosing regimens and understanding the exposure-response relationship.

Pharmacodynamics

The pharmacodynamic effects of this compound have been more extensively characterized in rodent models, demonstrating its efficacy in preclinical models of pain, anxiety, and depression.

Analgesic Effects

This compound has been shown to produce significant antinociceptive effects in various pain models. These effects are mediated by the potentiation of endogenous enkephalins acting on both μ- and δ-opioid receptors.

Table 2: Analgesic Effects of this compound in Rodent Models

| Test | Species | Route of Administration | Dose Range | Key Findings | Source |

| C-fibre Reflex Depression | Rat | i.v. | 7.5 - 30 mg/kg | Dose-dependent, naloxone-reversible depression of the reflex. ED50 = 16.9 mg/kg. | |

| Hot Plate Test | Pregnant Mice | i.p. | 50 - 150 mg/kg | 150 mg/kg dose produced significant antinociception, comparable to 5 mg/kg morphine. Effect prevented by naloxone. No significant respiratory depression observed with this compound. | |

| Tail-Flick Test | Rat | i.v. | Not specified | Induced antinociceptive effects in sham-operated rats. | [2] |

Anxiolytic Effects

The anxiolytic-like effects of this compound are primarily mediated through the activation of δ-opioid receptors.

Table 3: Anxiolytic-like Effects of this compound in Rodent Models

| Test | Species | Route of Administration | Dose | Key Findings | Source |

| Conditioned Suppression of Motility | Mice | i.v. | 2.5 - 10 mg/kg | Attenuated the conditioned suppression of motility, an effect antagonized by the δ-opioid antagonist naltrindole. |

Antidepressant Effects

Similar to its anxiolytic properties, the antidepressant-like effects of this compound are mediated by δ-opioid receptor activation.

Table 4: Antidepressant-like Effects of this compound in Rodent Models

| Test | Species | Route of Administration | Dose | Key Findings | Source |

| Forced Swim Test | Rats | i.v. | 32 mg/kg | Significantly decreased immobility and increased swimming. | |

| Forced Swim Test | Rats | i.p. | 100 mg/kg | Significantly decreased immobility. | |

| Forced Swim Test | Mice | i.v. | 2.5 - 10 mg/kg | Decreased the duration of immobility, an effect antagonized by naltrindole. |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

This compound acts by inhibiting the enzymes that degrade enkephalins. The resulting increase in enkephalin levels leads to the activation of G-protein coupled opioid receptors, which in turn modulate downstream signaling cascades to produce the observed pharmacological effects.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of RB 101

For Researchers, Scientists, and Drug Development Professionals

Abstract

RB 101, also known by its IUPAC name benzyl N-(3-{[(2S)-2-amino-4-(methylthio)butyl]dithio}-2-benzylpropanoyl)-L-phenylalaninate, is a scientifically significant prodrug that functions as a dual inhibitor of enkephalin-degrading enzymes.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a detailed summary of its biological activity, experimental protocols for assessing its pharmacological effects, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, neuroscience, and drug development.

Chemical Structure and Properties

This compound is a synthetic organic compound with a complex molecular structure designed to cross the blood-brain barrier before being cleaved into its active components.[1]

| Property | Value |

| IUPAC Name | benzyl N-(3-{[(2S)-2-amino-4-(methylthio)butyl]dithio}-2-benzylpropanoyl)-L-phenylalaninate[1] |

| Synonyms | RB-101; phenylmethyl (2S)-2-[(2-([(2S)-2-amino-4-methylsulfanylbutyl]disulfanylmethyl)-3-phenylpropanoyl)amino]-3-phenylpropanoate |

| CAS Number | 135949-60-9[1] |

| Chemical Formula | C₃₁H₃₈N₂O₃S₃[1] |

| Molar Mass | 582.84 g·mol⁻¹[1] |

| SMILES | CSCC--INVALID-LINK--C(=O)OCc3ccccc3">C@@HN[1] |

| InChI | InChI=1S/C31H38N2O3S3/c1-37-18-17-28(32)23-39-38-22-27(19-24-11-5-2-6-12-24)30(34)33-29(20-25-13-7-3-8-14-25)31(35)36-21-26-15-9-4-10-16-26/h2-16,27-29H,17-23,32H2,1H3,(H,33,34)/t27?,28-,29-/m0/s1[1] |

| Physical Description | Research-grade chemical, typically supplied as a solid. |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. |

Mechanism of Action

This compound is a prodrug that, upon administration, crosses the blood-brain barrier. In the central nervous system, its disulfide bond is cleaved, releasing two active metabolites:

-

(S)-2-amino-1-mercapto-4-methylthio butane

-

N-[(R,S)-2-mercaptomethyl-1-oxo-3-phenylpropyl]-L-phenylalanine

These metabolites are potent inhibitors of two key zinc-metallopeptidase enzymes responsible for the degradation of endogenous opioid peptides known as enkephalins:

-

Aminopeptidase N (APN)

-

Neutral Endopeptidase (NEP) [1]

By inhibiting APN and NEP, this compound effectively increases the synaptic concentration and prolongs the action of enkephalins (Met-enkephalin and Leu-enkephalin).[1] These endogenous peptides preferentially bind to δ (delta) and μ (mu) opioid receptors, leading to a range of physiological effects, including analgesia, anxiolysis, and antidepressant-like activities.[1]

Quantitative Biological Activity

The inhibitory potency of the active metabolites of this compound against their target enzymes has been quantified, as detailed in the table below.

| Active Metabolite | Target Enzyme | IC₅₀ Value |

| (S)2-amino-1-mercapto-4-methylthio butane | Aminopeptidase N (APN) | 11 nM |

| N-[(R,S)-2-mercaptomethyl-1-oxo-3-phenylpropyl]-L-phenylalanine | Neutral Endopeptidase (NEP) | 2 nM |

Experimental Protocols

Detailed methodologies for key behavioral assays used to characterize the pharmacological effects of this compound are provided below.

Hot Plate Test for Analgesia in Rodents

This protocol is used to assess the analgesic properties of this compound by measuring the latency of a thermal pain response.

Apparatus:

-

Hot plate apparatus with adjustable, uniform surface temperature.

-

Transparent cylindrical retainer to confine the animal to the heated surface.

-

Timer.

Procedure:

-

Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Apparatus Preparation: Set the hot plate surface temperature to a constant, noxious level (typically 52-55°C).

-

Baseline Latency: Gently place each animal on the hot plate and immediately start the timer. Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping. The time from placement on the plate to the first clear sign of a nocifensive response is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound or the vehicle control to the animals via the desired route (e.g., intraperitoneal or intravenous injection).

-

Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test for each animal and record the response latency.

-

Data Analysis: The analgesic effect is determined by a statistically significant increase in the response latency compared to the baseline and vehicle-treated control group.

Forced Swim Test for Antidepressant-Like Activity in Rats

This protocol is a widely used behavioral assay to screen for antidepressant-like effects.

Apparatus:

-

A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water.

-

Water temperature maintained at 24-25°C.

-

Video recording equipment for later scoring.

Procedure:

-

Acclimation: House the rats in the testing facility for at least one week before the experiment and handle them daily for several days leading up to the test to reduce stress.

-

Pre-Test Session (Day 1): Individually place each rat in the water-filled cylinder for a 15-minute session. This initial exposure induces a state of immobility in the subsequent test. After 15 minutes, remove the rat, dry it gently with a towel, and return it to its home cage.

-

Drug Administration: On Day 2, administer this compound or the vehicle control 60 minutes before the test session.

-

Test Session (Day 2): Place the rat back into the cylinder for a 5-minute test session. The session is typically video-recorded for later analysis.

-

Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the animal's behavior during the 5-minute test. The primary behaviors scored are:

-

Immobility: The rat remains floating with only the small movements necessary to keep its head above water.

-

Swimming: The rat is actively moving its limbs and traversing the cylinder.

-

Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.

-

-

Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound, from its enzymatic inhibition to the downstream signaling effects of increased enkephalin levels.

Experimental Workflow: Forced Swim Test

The following diagram outlines the logical flow of the forced swim test experimental protocol.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound (benzyl N-(3-{[(2S)-2-amino-4-(methylthio)butyl]dithio}-2-benzylpropanoyl)-L-phenylalaninate) could not be located in the reviewed literature. The synthesis of this compound likely involves a multi-step process, including the preparation of its two key thiol-containing precursors and their subsequent coupling to form the disulfide bond, followed by peptide coupling and esterification. Information regarding the synthesis of the precursor N-[(R,S)-2-mercaptomethyl-1-oxo-3-phenylpropyl]-L-phenylalanine and related structures can be found in the chemical literature, often involving standard peptide coupling and thiol protection/deprotection strategies. Similarly, the synthesis of (S)-2-amino-4-(methylthio)butane-1-thiol would likely start from the corresponding amino acid, L-methionine.

Conclusion

This compound is a valuable research tool for investigating the endogenous opioid system and holds potential for the development of novel therapeutics for pain, anxiety, and depression. Its unique mechanism as a dual enkephalinase inhibitor offers a different pharmacological profile compared to direct opioid receptor agonists. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their scientific endeavors. Further research into its synthesis and clinical potential is warranted.

References

In vivo stability and metabolism of the prodrug RB 101

An In-Depth Technical Guide to the In Vivo Stability and Metabolism of the Prodrug RB 101

Introduction

This compound is a systemically active prodrug designed to inhibit the degradation of endogenous enkephalins, which are opioid peptides with potent analgesic and other central nervous system effects. As an enkephalinase inhibitor, this compound prevents the breakdown of both Met-enkephalin and Leu-enkephalin, thereby enhancing their physiological effects.[1] This technical guide provides a comprehensive overview of the in vivo stability and metabolic fate of this compound, tailored for researchers, scientists, and professionals in the field of drug development. Understanding these characteristics is crucial for interpreting preclinical data and for the development of next-generation dual peptidase inhibitors.

In Vivo Stability and Metabolic Activation

This compound is specifically designed as a prodrug that undergoes biotransformation in vivo to release its active components. The core feature of its design is a disulfide bond that is cleaved within the brain.[1] This cleavage results in the formation of two separate, active molecules that are potent inhibitors of the two primary enzymes responsible for enkephalin degradation: aminopeptidase N (APN) and neutral endopeptidase 24.11 (NEP).[1] This targeted release mechanism within the central nervous system is a key aspect of its pharmacological profile.

The in vivo effects of this compound are characterized by a rapid onset and prolonged duration. For instance, intraperitoneal administration of this compound in rats leads to a dose-dependent and long-lasting increase in the extracellular levels of Met-enkephalin-like material, with effects observed for as long as 210 minutes.[2] This sustained activity underscores the effective in vivo conversion of the prodrug and the stability of the resulting active metabolites at their target sites.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vivo studies of this compound, focusing on its pharmacological effects which are a direct consequence of its metabolism and the stability of its active metabolites.

Table 1: Pharmacodynamic Effects of this compound in Rodents

| Parameter | Species | Dose and Route | Observation | Duration | Reference |

| Antinociception | Pregnant Mice | 150 mg/kg | Significant antinociceptive effect (MPE of 30.0 at 30 min and 41.6 at 60 min) | At least 60 min | [3] |

| Respiratory Rate | Mice | 150 mg/kg | No significant depression of respiratory rate compared to vehicle | 30 min post-injection | [3] |

| Met-enkephalin Levels | Rats | i.p. injection | Dose-dependent increase in extracellular Met-enkephalin-like material | 210 min | [2] |

| c-Fos Expression | Rats | 5, 10, 20, 40 mg/kg i.v. | Dose-dependent reduction in carrageenan-evoked c-Fos-IR nuclei (up to 49% reduction) | 1.5 hours post-carrageenan | [4] |

| Antidepressant-like Effects | Rats | 32 mg/kg i.v. & 100 mg/kg i.p. | Significant antidepressant-like activity in the forced swim test | Not specified | [5] |

| Locomotor Activity | Rats | 32 mg/kg i.v. | Increased locomotor activity | Not specified | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections describe the key experimental protocols used to evaluate the in vivo effects of this compound.

Assessment of Antinociception: Hot Plate Test

The hot plate test is a standard method for evaluating the analgesic effects of substances.

-

Apparatus: A commercially available hot plate apparatus is used, with the surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C).

-

Procedure:

-

A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration.

-

This compound or a vehicle control is administered (e.g., 150 mg/kg).[3]

-

At specified time points post-injection (e.g., 30 and 60 minutes), the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.[3]

-

A cut-off time is established to prevent tissue damage.

-

-

Data Analysis: The results are often expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.[3]

In Vivo Microdialysis and Radioimmunoassay (RIA)

This combination of techniques allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Surgical Implantation:

-

Animals (e.g., Wistar rats) are anesthetized, and a guide cannula is stereotaxically implanted, targeting a specific brain region such as the nucleus accumbens.

-

-

Microdialysis:

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples are collected at regular intervals (e.g., every 30 minutes) to establish a baseline level of Met-enkephalin-like material.[2]

-

-

Drug Administration and Sample Collection:

-

This compound is administered (e.g., via intraperitoneal injection), and the collection of dialysate samples continues for several hours.[2]

-

-

Radioimmunoassay (RIA):

-

The concentration of Met-enkephalin-like material in the collected dialysate samples is quantified using a sensitive and specific RIA kit.

-

This involves competitive binding between the unlabeled enkephalin in the sample and a fixed quantity of radiolabeled enkephalin for a limited number of antibody binding sites.

-

-

Data Analysis: The results are typically expressed as a percentage of the basal release.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic activation and mechanism of action of this compound.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for measuring brain enkephalin levels.

Signaling Pathway of Enkephalinase Inhibition

Caption: Downstream signaling effects of this compound administration.

Conclusion

The prodrug this compound demonstrates effective in vivo stability and metabolic activation, primarily through the cleavage of its disulfide bond within the brain to yield two active enkephalinase inhibitors. This mechanism leads to a sustained increase in endogenous enkephalin levels, resulting in significant and long-lasting analgesic, anxiolytic, and antidepressant-like effects without the major side effects associated with direct opioid agonists, such as respiratory depression.[1][3][5] While this compound itself is not orally active, its successful preclinical profile has paved the way for the development of second-generation, orally bioavailable dual enkephalinase inhibitors.[1] The experimental protocols and data presented herein provide a solid foundation for further research into this promising class of therapeutic agents.

References

- 1. RB-101 - Wikipedia [en.wikipedia.org]

- 2. The dual peptidase inhibitor RB101 induces a long-lasting increase in the extracellular level of Met-enkephalin-like material in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a purported pro drug inhibitor of enkephalin metabolism, is antinociceptive in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antinociceptive effects of RB101(S), a complete inhibitor of enkephalin-catabolizing enzymes, are enhanced by (+)-HA966, a functional NMDA receptor antagonist: a c-Fos study in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavioral and neurobiological effects of the enkephalinase inhibitor RB101 relative to its antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]

The Enkephalinase Inhibitor RB-101: A Technical Guide to its Modulation of Delta-Opioid Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

RB-101 is a systemically active prodrug that acts as a dual inhibitor of the enkephalin-degrading enzymes, aminopeptidase N (APN) and neutral endopeptidase (NEP).[1] By preventing the breakdown of endogenous enkephalins, primarily Met-enkephalin and Leu-enkephalin, RB-101 effectively elevates the levels of these opioid peptides in the brain.[1] This elevation leads to the activation of opioid receptors, with a pronounced functional selectivity for the delta-opioid receptor (DOR). The antidepressant and anxiolytic properties of RB-101 are primarily mediated through this enhanced DOR signaling.[1][2][3] This technical guide provides an in-depth overview of the effects of RB-101 on DOR signaling pathways, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms.

Introduction: The Mechanism of Action of RB-101

Unlike direct opioid receptor agonists, RB-101 exerts its effects indirectly. After crossing the blood-brain barrier, the prodrug RB-101 is cleaved at its disulfide bond, forming two active metabolites that inhibit APN and NEP. These enzymes are responsible for the degradation of enkephalins.[1] The subsequent increase in synaptic concentrations of Met-enkephalin and Leu-enkephalin leads to the activation of opioid receptors. Enkephalins exhibit the highest affinity for the delta-opioid receptor (DOR), with a lower affinity for the mu-opioid receptor (MOR) and minimal interaction with the kappa-opioid receptor (KOR). Consequently, the pharmacological profile of RB-101 is predominantly characterized by the modulation of DOR-mediated signaling cascades.

Quantitative Analysis of Enkephalin Interaction with Delta-Opioid Receptors

The effects of RB-101 are directly attributable to the enhanced activity of endogenous enkephalins. The following tables summarize the key quantitative parameters of Leu-enkephalin, a primary endogenous ligand elevated by RB-101, at the delta- and mu-opioid receptors.

Table 1: Binding Affinity of Leu-enkephalin for Opioid Receptors

| Ligand | Receptor | Ki (nM) | Description |

| Leu-enkephalin | Delta-Opioid Receptor (DOR) | 1.26 | Inhibition constant, indicating high binding affinity. |

| Leu-enkephalin | Mu-Opioid Receptor (MOR) | 1.7 | Inhibition constant, indicating high but slightly lower binding affinity compared to DOR. |

Data sourced from a study on substituted Leu-enkephalin analogs, with Leu-enkephalin as the reference compound.[4]

Table 2: Functional Potency and Efficacy of Leu-enkephalin in DOR Signaling Pathways

| Signaling Pathway | Parameter | Value | Description |

| G-Protein Activation (cAMP Inhibition) | IC50 (nM) | 4.6 - 48 | The concentration of Leu-enkephalin required to inhibit 50% of the forskolin-stimulated cAMP production, indicating G-protein activation potency. The range reflects data from different picoline analogs of Leu-enkephalin.[4] |

| β-Arrestin 2 Recruitment | Efficacy (%) | 100 | The maximal response of β-arrestin 2 recruitment, with Leu-enkephalin serving as the reference full agonist.[5] |

Delta-Opioid Receptor Signaling Pathways Modulated by RB-101-Elevated Enkephalins

Activation of DORs by enkephalins initiates a cascade of intracellular signaling events. These pathways are primarily mediated by heterotrimeric G-proteins and can also involve G-protein-independent signaling through β-arrestins.

G-Protein-Dependent Signaling

The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[6][7] Upon enkephalin binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA).

Mitogen-Activated Protein Kinase (MAPK) Pathway

DOR activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which are part of the MAPK signaling cascade.[7] This pathway is implicated in synaptic plasticity and cellular growth. The activation of ERK1/2 by DOR agonists can be G-protein dependent or independent and plays a role in both the therapeutic effects and the development of tolerance to opioids.

β-Arrestin Recruitment and Receptor Regulation

Upon sustained activation by enkephalins, DORs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[7] β-arrestin recruitment to the DOR has two main consequences: it sterically hinders further G-protein coupling, leading to receptor desensitization, and it acts as a scaffold to initiate receptor internalization via clathrin-coated pits. This process is crucial for regulating the duration and intensity of DOR signaling.

Detailed Experimental Protocols

The following section outlines the methodologies for key experiments used to quantify the effects of enkephalins on DOR signaling pathways.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

-

Materials:

-

Cell membranes prepared from cells stably expressing the human delta-opioid receptor (e.g., CHO-hDOR).

-

Radioligand (e.g., [3H]DPDPE).

-

Unlabeled test ligand (e.g., Leu-enkephalin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., naloxone).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Protocol:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test ligand.

-

Allow the reaction to reach equilibrium (e.g., 60-90 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test ligand to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

cAMP Inhibition Assay for G-Protein Activation (IC50)

This assay quantifies the ability of an agonist to inhibit adenylyl cyclase activity, a measure of Gαi/o protein activation.

-

Materials:

-

Cells stably expressing the human delta-opioid receptor (e.g., HEK293-hDOR).

-

Test agonist (e.g., Leu-enkephalin).

-

Forskolin (to stimulate adenylyl cyclase).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX, to prevent cAMP degradation).

-

cAMP detection kit (e.g., GloSensor™ cAMP Assay).

-

Luminometer.

-

-

Protocol:

-

Plate cells in a multi-well plate and grow to near confluency.

-

Pre-treat cells with a PDE inhibitor.

-

Add serially diluted concentrations of the test agonist.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., by measuring luminescence).

-

Generate a dose-response curve by plotting the cAMP level against the log concentration of the agonist.

-

Calculate the IC50 from the curve, representing the concentration for 50% inhibition of forskolin-stimulated cAMP.[8][9]

-

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated DOR and β-arrestin.

-

Materials:

-

Cells stably co-expressing the human delta-opioid receptor and a β-arrestin fusion protein (e.g., using PathHunter® or BRET technology).

-

Test agonist (e.g., Leu-enkephalin).

-

Assay buffer and detection reagents specific to the chosen technology.

-

Luminometer or fluorescence plate reader.

-

-

Protocol (Example using PathHunter® Enzyme Complementation):

-

Plate cells in a multi-well plate.

-

Stimulate the cells with varying concentrations of the test agonist.

-

Incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate at room temperature to allow the signal to develop.

-

Measure the luminescent signal using a plate reader.

-

Plot the signal against the log concentration of the agonist to generate a dose-response curve.

-

Determine the potency (EC50) and efficacy (Emax) for β-arrestin recruitment.[5]

-

References

- 1. RB-101 - Wikipedia [en.wikipedia.org]

- 2. Behavioral and neurobiological effects of the enkephalinase inhibitor RB101 relative to its antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RB101-mediated protection of endogenous opioids: potential therapeutic utility? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Investigating the Antidepressant-Like Effects of RB 101 in Preclinical Studies: A Technical Guide

Introduction

RB 101, a systemically active dual inhibitor of the enkephalin-degrading enzymes neutral endopeptidase (NEP) and aminopeptidase N (APN), has emerged as a compound of significant interest in the exploration of novel antidepressant therapies.[1][2] As a prodrug, this compound crosses the blood-brain barrier and subsequently metabolizes into its active components, effectively preventing the breakdown of endogenous enkephalins.[1] This mechanism elevates the levels of these opioid peptides in the brain, leading to the activation of opioid receptors.[1][3] Preclinical research has consistently demonstrated that this compound exhibits antidepressant-like properties in various animal models, primarily mediated through the delta-opioid receptor system.[4][5] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying mechanisms associated with the antidepressant-like effects of this compound.

Mechanism of Action

This compound functions as a prodrug that, once in the central nervous system, splits at its disulfide bond to form two distinct enzyme inhibitors.[1] These inhibitors target and block the two primary enzymes responsible for the degradation of endogenous enkephalins (Met-enkephalin and Leu-enkephalin): aminopeptidase N (APN) and neutral endopeptidase 24.11 (NEP).[1] By inhibiting these enzymes, this compound causes a significant and sustained increase in the extracellular concentration of enkephalins in key brain regions like the nucleus accumbens.[1][3]

These elevated enkephalin levels lead to the activation of opioid receptors. The antidepressant and anxiolytic effects of this compound are predominantly mediated through the stimulation of delta-opioid receptors.[1][4][5] Furthermore, studies have shown an interaction with the dopaminergic system, where the antidepressant-like effects are also dependent on the stimulation of dopamine D1 receptors.[2] This dual action on both the opioid and dopamine systems is believed to underpin its therapeutic potential. A significant advantage of this indirect approach is that it moderately increases endogenous opioid peptide levels, which may avoid the overstimulation and subsequent downregulation of opioid receptors often seen with exogenous agonists.[1]

Preclinical Evidence and Data Presentation

The antidepressant-like properties of this compound have been primarily evaluated using the Forced Swim Test (FST) in rodents. In this test, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.[2][6] Studies consistently show that administration of this compound leads to a dose-dependent decrease in immobility time.[2][4] This effect is comparable to that of conventional antidepressants.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound in the Forced Swim Test

| Species | Dose | Route of Admin. | Key Finding | Citation |

|---|---|---|---|---|

| Mice | 2.5-10 mg/kg | i.v. | Dose-dependent decrease in immobility duration. | [2] |

| Rats | 32 mg/kg | i.v. | Significant decrease in immobility. | [4][7] |

| Rats | 100 mg/kg | i.p. | Significant antidepressant-like effects. |[4][7] |

Table 2: Receptor Mediation of this compound's Antidepressant-Like Effects

| Antagonist | Target Receptor | Effect on this compound Action | Interpretation | Citation |

|---|---|---|---|---|

| Naltrindole | Delta-Opioid | Blocked the decrease in immobility. | Effects are mediated by delta-opioid receptors. | [2][4] |

| Naltrexone | Mu-Opioid | Did not block the antidepressant-like effects. | Mu-opioid receptors are not primarily involved. | [4] |

| nor-BNI | Kappa-Opioid | Did not block the antidepressant-like effects. | Kappa-opioid receptors are not involved. | [4] |

| SCH 23390 | Dopamine D1 | Suppressed the effects of this compound. | Effects are also mediated by D1 receptors. | [2] |

| Sulpiride | Dopamine D2 | Did not suppress the effects of this compound. | D2 receptors are not primarily involved. |[2] |

Table 3: Neurochemical and Behavioral Effects of this compound

| Effect Measured | Dose / Route | Result | Citation |

|---|---|---|---|

| Extracellular Met-enkephalin | i.p. injection | Dose-dependent, long-lasting increase in the nucleus accumbens. | [3] |

| Striatal DOPAC/DA & HVA/DA ratios | 2.5-10 mg/kg i.v. | Increased ratios, indicating enhanced dopamine turnover. | [2] |

| Locomotor Activity | 32 mg/kg i.v. | Significantly increased locomotor activity. | [4][7] |

| Convulsive Activity | Up to 100 mg/kg i.p. | Did not produce convulsions or seizures. | [4][7] |

| BDNF mRNA Expression | 32 mg/kg i.v. | Did not alter expression in frontal cortex or hippocampus. |[4][7] |

Experimental Protocols

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[6][8][9] The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture, and antidepressant treatments reduce the time spent in this state.

1. Subjects:

-

Housing: Animals are group-housed under a standard 12-hour light/dark cycle with ad libitum access to food and water. They are acclimated to the facility for at least one week before testing.

2. Apparatus:

-

A transparent Plexiglas cylinder (e.g., 46 cm tall x 20 cm in diameter for rats) is filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws (e.g., 30 cm).[6]

3. Drug Administration:

-

This compound: Synthesized and dissolved in a vehicle solution (e.g., 1:1:8 ethanol, emulphor, and sterile water).[4]

-

Administration: Injected intravenously (i.v.) or intraperitoneally (i.p.) at specified doses (e.g., 32 mg/kg i.v. or 100 mg/kg i.p.).[4][7]

-

Pretreatment Time: this compound is typically administered 10-15 minutes before the test session.[4]

-

Antagonist Studies: Antagonists like naltrindole are administered (e.g., subcutaneously) 30 minutes prior to this compound administration to determine receptor involvement.[4]

4. Procedure:

-

Pre-test Session (for rats): On the first day, animals are placed in the cylinder for a 15-minute session. This serves to induce a baseline level of immobility.[8]

-

Test Session: 24 hours after the pre-test, animals are returned to the water-filled cylinder for a 5-minute test session.[8] The session is often video-recorded for later scoring.

-

Scoring: An observer, blind to the experimental conditions, scores the animal's behavior. The primary measure is the total duration of immobility, defined as the time the animal spends floating motionless or making only small movements necessary to keep its head above water. Active behaviors like swimming and climbing are also sometimes scored separately.[8][10]

References

- 1. RB-101 - Wikipedia [en.wikipedia.org]

- 2. Antidepressant-type effects of endogenous enkephalins protected by systemic this compound are mediated by opioid delta and dopamine D1 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dual peptidase inhibitor RB101 induces a long-lasting increase in the extracellular level of Met-enkephalin-like material in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavioral and neurobiological effects of the enkephalinase inhibitor RB101 relative to its antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RB101-mediated protection of endogenous opioids: potential therapeutic utility? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavioral and neurobiological effects of the enkephalinase inhibitor RB101 relative to its antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Cellular Targets of RB 101: A Technical Guide to its Active Metabolites and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB 101 is a systemically active prodrug and a potent inhibitor of enkephalin-degrading enzymes. Its unique mechanism of action, which involves the protection of endogenous opioid peptides, has positioned it as a significant tool in pharmacological research, particularly in the fields of analgesia, anxiety, and depression. This technical guide provides an in-depth exploration of the cellular targets of this compound's active metabolites, their quantitative inhibitory profiles, the experimental methodologies used for their characterization, and the signaling pathways they modulate.

Mechanism of Action: From Prodrug to Active Metabolites

This compound is designed as a prodrug that can cross the blood-brain barrier. Once in the central nervous system, its disulfide bond is cleaved, releasing two active metabolites: thiorphan and bestatin .[1][2] These metabolites are responsible for the pharmacological effects of this compound by targeting two key zinc-metallopeptidases involved in the degradation of enkephalins.[1]

-

Thiorphan acts as a potent inhibitor of neutral endopeptidase (NEP) , also known as neprilysin or enkephalinase.[3][4]

-

Bestatin is a potent inhibitor of aminopeptidase N (APN) .[5]

By inhibiting both NEP and APN, the degradation of endogenous enkephalins (Met-enkephalin and Leu-enkephalin) is significantly reduced. This leads to an accumulation of these opioid peptides in the synaptic cleft, resulting in the potentiation of their natural physiological effects.[1]

Cellular Targets and Quantitative Data

The primary cellular targets of the active metabolites of this compound are the enzymes neutral endopeptidase (NEP) and aminopeptidase N (APN). The inhibitory activities of thiorphan and bestatin against these enzymes have been quantified using various in vitro assays.

Thiorphan: Inhibition of Neutral Endopeptidase (NEP)

Thiorphan is a highly selective and potent inhibitor of NEP.[4] Its inhibitory activity is crucial for preventing the cleavage of the Gly-Phe bond in enkephalins.

| Inhibitor | Target | Parameter | Value | Reference(s) |

| Thiorphan | Neutral Endopeptidase (NEP) / Neprilysin | IC50 | 6.9 nM | [3] |

| Thiorphan | Neutral Endopeptidase (NEP) / Neprilysin | Ki | 4.7 nM | [4] |

| (R)-Thiorphan | Neutral Endopeptidase (NEP) | - | equipotent to (S)-Thiorphan | [6] |

| (S)-Thiorphan | Neutral Endopeptidase (NEP) | - | equipotent to (R)-Thiorphan | [6] |

| Thiorphan | Angiotensin-Converting Enzyme (ACE) | Ki | 150 nM | [4] |

Bestatin: Inhibition of Aminopeptidase N (APN)

Bestatin effectively inhibits APN, the enzyme responsible for cleaving the N-terminal tyrosine residue from enkephalins.

| Inhibitor | Target | Parameter | Value | Reference(s) |

| Bestatin | Aminopeptidase N (APN) / CD13 | IC50 | 5 nM | [5][7] |

| Bestatin | Aminopeptidase N (APN) / CD13 | IC50 | 16.9 µM | [8] |

| Bestatin | Leucyl Aminopeptidase | Ki | 1 nM | |

| Bestatin | Aminopeptidase B | Ki | 1 µM | |

| Bestatin | Cytosol Aminopeptidase | IC50 | 0.5 nM | [5] |

| Bestatin | Cytosol Nonspecific Dipeptidase | Ki | 4 nM |

Signaling Pathways and Downstream Effects

The inhibition of NEP and APN by the active metabolites of this compound initiates a signaling cascade that ultimately modulates neuronal activity.

The increased availability of enkephalins leads to enhanced activation of opioid receptors, primarily the delta (δ)-opioid receptors and, to a lesser extent, the mu (μ)-opioid receptors.[1] This receptor activation triggers downstream signaling pathways within neurons, ultimately leading to the observed analgesic, anxiolytic, and antidepressant effects.

Experimental Protocols

The characterization of the cellular targets of this compound's active metabolites relies on specific and sensitive experimental assays.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity (IC50) of compounds like thiorphan and bestatin against their target enzymes.

Materials:

-

Purified recombinant or tissue-derived neutral endopeptidase (NEP) or aminopeptidase N (APN).

-

A specific substrate for the respective enzyme (e.g., a fluorogenic or chromogenic peptide).

-

Thiorphan or bestatin of known concentrations.

-

Assay buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.

-

A microplate reader capable of detecting the product of the enzymatic reaction.

Procedure:

-

Enzyme and Inhibitor Pre-incubation: The purified enzyme is pre-incubated with varying concentrations of the inhibitor (thiorphan for NEP, bestatin for APN) in the assay buffer for a defined period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Incubation: The reaction mixture is incubated at a constant temperature (e.g., 37°C) for a specific time, allowing for product formation.

-

Reaction Termination: The reaction is stopped, often by the addition of an acid or a specific inhibitor.

-

Detection: The amount of product formed is quantified using a suitable detection method, such as spectrophotometry or fluorometry.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Conclusion

This compound serves as a sophisticated prodrug, delivering its active metabolites, thiorphan and bestatin, to the central nervous system. These metabolites selectively and potently inhibit the key enkephalin-degrading enzymes, neutral endopeptidase and aminopeptidase N. The resulting increase in endogenous enkephalin levels and subsequent activation of opioid receptors form the basis of this compound's therapeutic potential. The quantitative data on the inhibitory activities of its metabolites and the well-defined experimental protocols for their characterization provide a solid foundation for further research and development in the field of opioid pharmacology and the treatment of pain and mood disorders.

References

- 1. RB-101 - Wikipedia [en.wikipedia.org]

- 2. RB101 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. selleckchem.com [selleckchem.com]

- 4. MEROPS - the Peptidase Database [ebi.ac.uk]

- 5. apexbt.com [apexbt.com]

- 6. Thiorphan and analogs: lack of correlation between potency to inhibit "enkephalinase A" in vitro and analgesic potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aminoallyl-utp.com [aminoallyl-utp.com]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Initial Analgesic Properties of RB 101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies investigating the analgesic properties of RB 101, a first-in-class dual enkephalinase inhibitor. The document details its mechanism of action, summarizes key quantitative findings from preclinical studies, outlines common experimental protocols, and illustrates the relevant biological pathways.

Introduction

This compound, or N-[(R,S)-2-benzyl-3-[(S)(2-amino-4-methylthio)butyldithio]-1-oxopropyl]-L-phenylalanine benzyl ester, is a systemically active prodrug designed to inhibit the enzymes responsible for the degradation of endogenous opioid peptides known as enkephalins.[1][2] Unlike direct opioid receptor agonists, which carry a significant risk of side effects such as respiratory depression, tolerance, and addiction, this compound represents an alternative therapeutic strategy that aims to enhance the body's natural pain-relief mechanisms.[1][3] By protecting and increasing the synaptic levels of enkephalins, this compound produces potent antinociceptive, anxiolytic, and antidepressant effects in animal models.[1][4] This guide focuses on the foundational preclinical evidence supporting its analgesic potential.

Mechanism of Action

This compound functions as a dual inhibitor of the two primary zinc-metallopeptidases that catabolize enkephalins: aminopeptidase N (APN) and neutral endopeptidase 24.11 (NEP), also known as neprilysin.[1]

-

Prodrug Activation : this compound is a prodrug that can cross the blood-brain barrier.[2] Once in the central nervous system, its disulfide bond is cleaved, releasing two active inhibitors.[1]

-

Enzyme Inhibition : These active metabolites selectively inhibit APN and NEP.[1]

-

Enkephalin Accumulation : The inhibition of these enzymes prevents the breakdown of Met-enkephalin and Leu-enkephalin, leading to their accumulation in the synaptic space.[1][5]

-

Receptor Activation : The elevated levels of enkephalins lead to the stimulation of both mu (µ) and delta (δ) opioid receptors, which are key components of the endogenous pain modulation system.[1][4] The analgesic effects are primarily attributed to this mixed mu and delta receptor activity.[1]

Experimental Protocols for Analgesia Assessment

The antinociceptive properties of this compound have been evaluated using several standard preclinical pain models in rodents. These tests measure responses to thermal, mechanical, or chemical noxious stimuli.

Hot Plate Test

This test assesses the response to a constant, painful heat stimulus and is primarily used to evaluate centrally acting analgesics.[6]

-

Apparatus : A metal plate is maintained at a constant temperature (e.g., 50-56°C), surrounded by a transparent cylinder to confine the animal.[6][7]

-

Procedure : An animal (mouse or rat) is placed on the heated surface, and a timer is started.[6] The latency to a pain response, typically defined as licking a hind paw or jumping, is recorded.[6] A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.[7]

-

Measurement : A significant increase in the response latency time after drug administration, compared to a vehicle control, indicates an analgesic effect.[8] The results can be expressed as the percentage of the maximum possible effect (%MPE).[3]

Tail Flick / Tail Immersion Test